ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromenyl furan carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-ethyl-7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde with ethyl furan-2-carboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ethyl 5-(6-ethyl-7-oxo-4-oxo-4H-chromen-3-yl)furan-2-carboxylate, while reduction of the carbonyl groups can produce ethyl 5-(6-ethyl-7-hydroxy-4-hydroxy-4H-chromen-3-yl)furan-2-carboxylate.
Scientific Research Applications
Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-hydroxy-4-oxochromene-2-carboxylate
- Ethyl 5-(7-methoxy-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific combination of chromenyl and furan rings, which may confer distinct properties and applications.
Properties
IUPAC Name |
ethyl 5-(6-ethyl-7-hydroxy-4-oxochromen-3-yl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-10-7-11-16(8-13(10)19)23-9-12(17(11)20)14-5-6-15(24-14)18(21)22-4-2/h5-9,19H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXVBQYZZURGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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